N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide is a complex organic compound with a molecular formula of C14H24N4O3S2 and a molecular weight of 360.49 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the piperidine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where the thiophene derivative reacts with the piperidine-sulfonamide intermediate.
Final Ureido Group Addition: The final step involves the reaction of the intermediate with an isocyanate to form the ureido linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the thiophene ring or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Catalytic hydrogenation using palladium on carbon.
Nucleophiles: Alkyl halides, amines, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S2/c1-17(2)23(20,21)18-7-5-12(6-8-18)10-15-14(19)16-11-13-4-3-9-22-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPQMHBTWWHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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